molecular formula C16H17N3O2 B3032268 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351399-14-8

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3032268
CAS No.: 1351399-14-8
M. Wt: 283.32
InChI Key: AYOUHHIAKZECJY-UHFFFAOYSA-N
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Description

2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound provided for research purposes as part of the pyrazolo[1,5-a]pyrazin-4-one chemical class, which has demonstrated significant research value in medicinal chemistry and drug discovery. Compounds based on this scaffold are investigated for their potential as inhibitors of cancer cell growth, with studies showing that specific derivatives can inhibit the proliferation of lung cancer cell lines, including A549 and H322, in a dosage-dependent manner . The structure-activity relationship (SAR) for this chemical family suggests that substituents like the 2-butoxyphenyl group can be critical for potency and cellular activity . Furthermore, structurally related pyrazolo[1,5-a]pyrazin-4-ones have been identified as potent and brain-penetrant positive allosteric modulators of the GluN2A subunit of the NMDA receptor, indicating potential applications in neuroscience research for conditions like schizophrenia and depression . The synthetic approaches for this chemotype often involve cyclization reactions, and researchers should note that under certain physiological conditions (e.g., pH 7.4), analogous compounds can undergo reversible intramolecular cyclization, which may influence their application in biological assays . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-3-10-21-15-7-5-4-6-12(15)13-11-14-16(20)17-8-9-19(14)18-13/h4-9,11H,2-3,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOUHHIAKZECJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215717
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351399-14-8
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351399-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Selection

Oxidative CDC has emerged as a robust method for constructing pyrazolo[1,5-a]pyrazine frameworks. A seminal study demonstrated that N-amino-2-iminopyridines react with β-diketones under aerobic conditions to form pyrazolo[1,5-a]pyridines, which can be derivatized to target structures. For 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, the reaction employs:

  • Substrates : N-amino-2-iminopyridine derivatives and 1,3-dicarbonyl compounds.
  • Conditions : Ethanol solvent, acetic acid (6 equivalents), and molecular oxygen (1 atm) at 130°C for 18 hours.

This method achieves yields up to 94% by leveraging oxygen as a terminal oxidant, avoiding stoichiometric metal oxidants.

Mechanistic Insights

The mechanism proceeds via nucleophilic attack of the enolized β-diketone on the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1). Theoretical calculations support a stepwise pathway where oxygen facilitates the formation of a diradical intermediate, ensuring regioselectivity.

Jones and Karmas Method: Condensation of α-Amino Acid Amides

Historical Context and Modern Adaptations

The Jones-Karmas method, first reported in 1949, involves condensing α-amino acid amides with 1,2-dicarbonyl compounds. For pyrazinones, this approach forms the N1–C6 and N4–C5 bonds through a one-pot reaction:

  • Reagents : dl-phenylglycine anhydride and phosphoryl chloride.
  • Outcome : Direct dehydration yields 3,6-diphenyl-2(1H)-pyrazinone derivatives, analogous to the target compound.

Optimization and Limitations

While effective for symmetrical diketopiperazines, unsymmetrical substrates (e.g., dl-leucyl-isoleucyl anhydride) produce mixed chloropyrazines, complicating isolation. Recent modifications use microwave irradiation to enhance reaction rates and purity.

Cyclization of Diketopiperazines

Phosphoryl Chloride-Mediated Dehydration

Cyclization of diketopiperazines (DKPs) represents a classical route to pyrazinones. Treatment of dl-leucine anhydride with phosphoryl chloride yields 3,6-diisobutyl-2(1H)-pyrazinone alongside chlorinated byproducts. For 2-(2-butoxyphenyl) derivatives, introducing a butoxyphenyl group at the β-position of the DKP precursor is critical.

Substrate Scope and Functionalization

This method accommodates aryl and alkyl substituents but requires stringent control of reaction time and temperature to minimize side reactions. Yields range from 40–60%, with scalability hampered by byproduct formation.

One-Pot Synthesis from 2,2-Dichlorovinylacetophenones

Reaction Sequence and Intermediate Isolation

A novel approach utilizes 2,2-dichlorovinylacetophenones as starting materials, which undergo sequential transformations:

  • Pyrazoline Formation : Reaction with 2-hydroxyethylhydrazine yields 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • Functionalization : Tosylation, azidation, and hydrogenation produce 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides.
  • Cyclization : Treatment with aqueous NaOH generates tetrahydropyrazolo[1,5-a]pyrazines.

Advantages Over Traditional Methods

This route achieves 70–85% yields and permits late-stage diversification of the butoxyphenyl group. Density functional theory (DFT) studies confirm the feasibility of a concerted cyclization mechanism.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Scalability Functional Group Tolerance
Oxidative CDC 74–94 O₂, 130°C, 18 h High Moderate
Jones-Karmas 40–60 POCl₃, reflux Moderate Low
Diketopiperazine 50–70 POCl₃, 80°C Low High
One-Pot Synthesis 70–85 NaOH, rt to 100°C High High

Key Observations :

  • Oxidative CDC offers the highest yields but requires specialized equipment for oxygen handling.
  • One-pot synthesis balances yield and scalability, making it suitable for industrial applications.
  • Diketopiperazine cyclization is limited by byproduct formation but excels in functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Structural Modifications and Physicochemical Properties

Substituents at the pyrazole and pyrazinone moieties significantly alter solubility, lipophilicity (logP), and bioavailability. Key examples include:

Compound Name Substituents Molecular Weight logP Key Properties
2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-butoxyphenyl ~350 (estimated) ~3.2 Enhanced lipophilicity due to butoxy group
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl) derivative [G825-0026] 4-chlorophenyl, 2-methoxyphenyl 365.82 2.93 Moderate logP; chlorine enhances activity
5-[(2-Fluorobenzyl)]-2-(4-fluorophenyl) derivative 2-fluorobenzyl, 4-fluorophenyl 367.35 ~3.0 Fluorine improves metabolic stability
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-fluorophenyl ~290 (estimated) ~2.8 Lower molecular weight; higher solubility

Key Observations :

  • Butoxy vs.
  • Halogen Effects : Chloro and fluoro substituents improve biological activity and stability, as seen in A549 lung cancer cell inhibition .
Anticancer Activity
  • 2-(4-Chlorophenyl) Derivative (Compound 3o) : Exhibited the strongest inhibition against A549 cells (IC₅₀ = 12 μM), attributed to the electron-withdrawing chloro group enhancing target binding .
  • 2-(2-Methoxyphenyl) Derivatives : Moderate activity (IC₅₀ = 25–50 μM), suggesting methoxy’s electron-donating nature may reduce potency compared to chloro .
  • Ferrocenyl Derivatives: Novel ferrocenyl-substituted analogs showed preliminary anticancer activity, with IC₅₀ values ranging from 15–30 μM in lung cancer models .
Prodrug Potential
  • Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones : Exist in equilibrium with β-amidomethyl vinyl sulfones, serving as prodrugs for covalent inhibitors. For example, compound 8 showed slow conversion to its active form (6% GSH adduct after 24 h), suggesting tunable release kinetics .

Key Differentiators of this compound

  • Therapeutic Versatility : While most analogs focus on oncology, the butoxyphenyl derivative’s properties may suit applications in inflammation or infectious diseases, areas less explored for this scaffold.
  • Synthetic Scalability : Its synthesis route is well-established, favoring large-scale production compared to microwave-dependent methods .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and related derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions. For example, pyrazole amines can react with aldehydes under solvent-free conditions to form α,β-unsaturated ketones, followed by cyclization (). Functionalization at position 7 is achieved via palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂ in DMF at 80°C for 12 hours), yielding derivatives with substituents like nitro or methoxy groups ( ). Purification via silica gel column chromatography (hexane/ethyl acetate) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS are critical for confirming structural integrity ( ).

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer : Purity is assessed using HPLC with a 95% threshold ( ). Structural confirmation employs 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (carbonyl signals at ~δ 160 ppm). HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ observed at m/z 254.1039 vs. calculated 254.1042) (). Single-crystal X-ray diffraction (XRD) provides definitive geometry, with refinement using SHELXL and multi-scan absorption correction (SADABS) ().

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. For example, reports protein-binding studies using fluorescence quenching, while evaluates antibacterial activity via MIC assays. To resolve contradictions:
  • Reproduce experiments under standardized conditions (e.g., pH, temperature).
  • Perform dose-response curves and statistical analysis (e.g., IC50_{50} calculations).
  • Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR or ITC ().

Q. What computational methods are suitable for predicting the bioactivity of derivatives?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as fluorescence polarization for binding affinity (). QSAR models using descriptors like logP and polar surface area further refine activity predictions ( ).

Q. How to optimize reaction yields for introducing substituents at position 7 of the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer : Key parameters include:
  • Catalyst optimization: Pd(OAc)₂ (2 mol%) vs. PdCl2_2(PPh3_3)2_2 ().
  • Solvent screening: DMF (70% yield) outperforms THF (45%) due to better ligand solubility ().
  • Reaction monitoring via TLC (hexane/EtOAc 3:1). Post-reaction, extract with ethyl acetate, dry over Na2_2SO4_4, and purify via flash chromatography ().

Q. What strategies resolve crystallographic disorder in XRD analysis of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : For disordered regions (e.g., methoxy groups in ):
  • Apply geometric restraints (DFIX, SIMU) during refinement in SHELXL.
  • Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids.
  • Ensure data-to-parameter ratios >12:1 and R-factors <0.05 ().

Key Notes

  • Advanced questions emphasize reproducibility, computational validation, and crystallographic refinement.
  • Methodological answers integrate synthesis, characterization, and bioactivity validation from peer-reviewed studies ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
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2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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